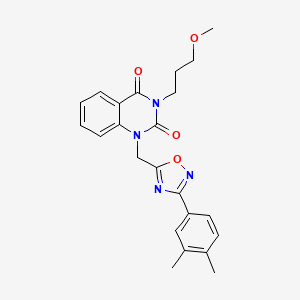
1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H24N4O4 and its molecular weight is 420.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule that integrates multiple pharmacologically relevant functional groups. This article reviews its biological activity, particularly focusing on its antimicrobial properties and potential therapeutic applications.
Structural Overview
The compound features a quinazoline core fused with an oxadiazole moiety and a methoxypropyl substituent. The structural diversity of this compound suggests potential interactions with various biological targets.
| Component | Structural Feature |
|---|---|
| Quinazoline Core | Known for diverse pharmacological activities |
| Oxadiazole Ring | Associated with antimicrobial and anticancer properties |
| Methoxypropyl Group | May enhance lipophilicity and bioavailability |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. Specifically, the quinazoline-2,4(1H,3H)-dione scaffold has been identified as a promising structure in the development of antimicrobial agents.
Case Studies and Findings
-
Antibacterial Activity :
- A study evaluated various quinazoline derivatives against Gram-positive and Gram-negative bacteria using the agar well diffusion method. The results indicated that several derivatives exhibited moderate to strong antibacterial activity. For instance, compounds with oxadiazole substitutions showed inhibition zones ranging from 10 to 13 mm against Staphylococcus aureus and Escherichia coli .
- Notably, compound 15 from a related study demonstrated significant activity against Candida albicans, with minimal inhibitory concentration (MIC) values around 75 mg/mL .
- Mechanism of Action :
Anticancer Properties
The biological activity of quinazoline derivatives extends beyond antimicrobial effects; they have also been investigated for anticancer properties.
- In Vitro Studies : Research indicates that certain quinazoline derivatives can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways involved in cell proliferation . The presence of the oxadiazole ring enhances these effects due to its electron-withdrawing nature, which may facilitate interactions with key molecular targets in cancer cells.
Summary of Biological Activities
Propiedades
IUPAC Name |
1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxypropyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-15-9-10-17(13-16(15)2)21-24-20(31-25-21)14-27-19-8-5-4-7-18(19)22(28)26(23(27)29)11-6-12-30-3/h4-5,7-10,13H,6,11-12,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPMUOWOZBLZBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCCOC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













